molecular formula C15H12Br2ClN3O2 B11546152 2-[(2,6-Dibromo-4-chlorophenyl)amino]-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide

2-[(2,6-Dibromo-4-chlorophenyl)amino]-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11546152
M. Wt: 461.53 g/mol
InChI Key: SWNSOBWYZDWQNJ-IFRROFPPSA-N
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Description

2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of multiple functional groups, including bromine, chlorine, and hydroxyl groups, which contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method includes the following steps:

    Formation of the hydrazide: This step involves the reaction of 2,6-dibromo-4-chloroaniline with acetohydrazide under acidic conditions to form the intermediate hydrazide.

    Condensation reaction: The intermediate hydrazide is then reacted with 2-hydroxybenzaldehyde in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the nitro groups would yield amines.

Scientific Research Applications

2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: Research is ongoing into its potential as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dibromo-4-chloroaniline: A precursor in the synthesis of the compound.

    2-Hydroxybenzaldehyde: Another precursor used in the condensation reaction.

    Acetohydrazide: A common reagent in the formation of hydrazides.

Uniqueness

What sets 2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide apart from similar compounds is its unique combination of functional groups, which confer a distinct set of chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H12Br2ClN3O2

Molecular Weight

461.53 g/mol

IUPAC Name

2-(2,6-dibromo-4-chloroanilino)-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H12Br2ClN3O2/c16-11-5-10(18)6-12(17)15(11)19-8-14(23)21-20-7-9-3-1-2-4-13(9)22/h1-7,19,22H,8H2,(H,21,23)/b20-7+

InChI Key

SWNSOBWYZDWQNJ-IFRROFPPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CNC2=C(C=C(C=C2Br)Cl)Br)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CNC2=C(C=C(C=C2Br)Cl)Br)O

Origin of Product

United States

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